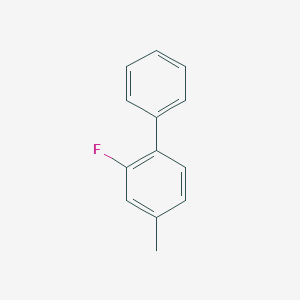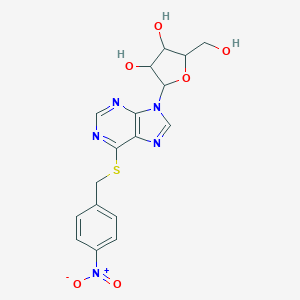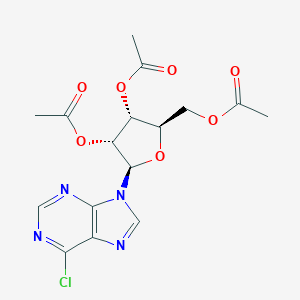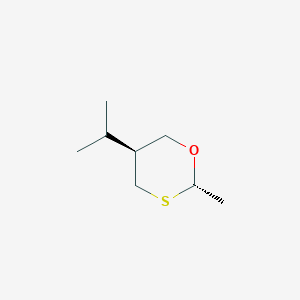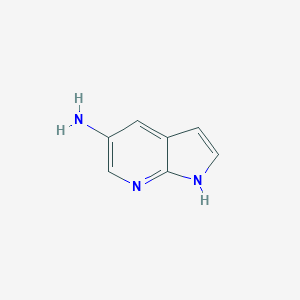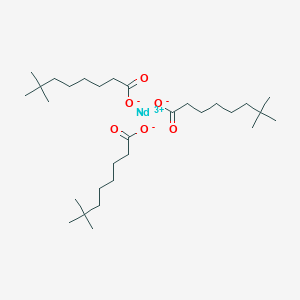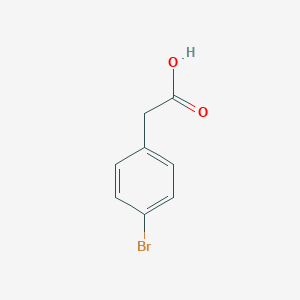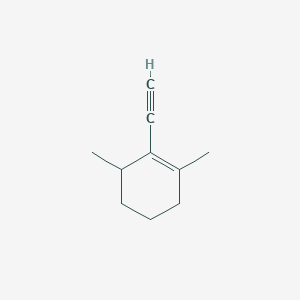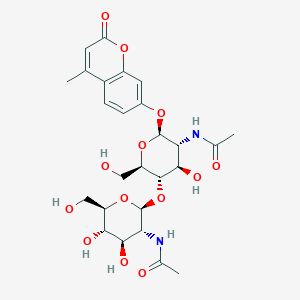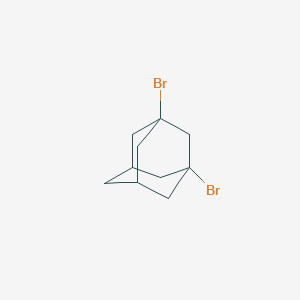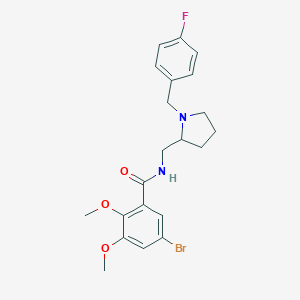
9-Hydroxychrysene-1,2-diol-3,4-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Hydroxychrysene-1,2-diol-3,4-oxide is a synthetic compound that has been widely studied for its potential applications in scientific research. It is a polycyclic aromatic hydrocarbon derivative that has been found to have significant biological activity.
Applications De Recherche Scientifique
9-Hydroxychrysene-1,2-diol-3,4-oxide has been studied for its potential applications in a variety of scientific research areas. One of the primary areas of interest is in the field of cancer research. Studies have shown that this compound has significant anti-cancer activity, particularly against breast cancer cells. Other areas of research include environmental toxicology, where it has been shown to have potential as a biomarker for exposure to polycyclic aromatic hydrocarbons.
Mécanisme D'action
The mechanism of action of 9-Hydroxychrysene-1,2-diol-3,4-oxide is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the development of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
Studies have shown that 9-Hydroxychrysene-1,2-diol-3,4-oxide has a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes. It has also been shown to have antioxidant activity, which may help to protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 9-Hydroxychrysene-1,2-diol-3,4-oxide in lab experiments is its potent anti-cancer activity. It has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using this compound is its complex synthesis method, which may make it difficult to produce in large quantities.
Orientations Futures
There are a number of future directions for research on 9-Hydroxychrysene-1,2-diol-3,4-oxide. One area of interest is in the development of new cancer treatments, particularly for breast cancer. Other potential applications include the use of this compound as a biomarker for exposure to polycyclic aromatic hydrocarbons in the environment. Additionally, further research is needed to better understand the mechanism of action of this compound and to identify any potential side effects or limitations.
Méthodes De Synthèse
The synthesis of 9-Hydroxychrysene-1,2-diol-3,4-oxide is a complex process that involves several steps. The most commonly used method involves the oxidation of chrysene using a mixture of potassium permanganate and sulfuric acid. The resulting product is then treated with sodium hydroxide to form the final compound. Other methods of synthesis have also been reported in the literature, including the use of metal catalysts and microwave irradiation.
Propriétés
Numéro CAS |
104975-31-7 |
|---|---|
Nom du produit |
9-Hydroxychrysene-1,2-diol-3,4-oxide |
Formule moléculaire |
C18H14O4 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
(3S,5R,6S,7R)-4-oxapentacyclo[9.8.0.02,8.03,5.012,17]nonadeca-1(11),2(8),9,12(17),13,15,18-heptaene-6,7,14-triol |
InChI |
InChI=1S/C18H14O4/c19-9-3-1-8-2-4-11-10(13(8)7-9)5-6-12-14(11)17-18(22-17)16(21)15(12)20/h1-7,15-21H/t15-,16+,17+,18-/m1/s1 |
Clé InChI |
PAPRUUIWEKWIAZ-VSZNYVQBSA-N |
SMILES isomérique |
C1=CC(=CC2=C1C=CC3=C2C=CC4=C3[C@H]5[C@H](O5)[C@H]([C@@H]4O)O)O |
SMILES |
C1=CC(=CC2=C1C=CC3=C2C=CC4=C3C5C(O5)C(C4O)O)O |
SMILES canonique |
C1=CC(=CC2=C1C=CC3=C2C=CC4=C3C5C(O5)C(C4O)O)O |
Synonymes |
1,2,9-trihydroxy-3,4-epoxy-1,2,3,4-tetrahydrochrysene 1,2,9-trihydroxy-3,4-oxy-1,2,3,4-tetrahydrochrysene 9-HCDO 9-hydroxychrysene-1,2-diol-3,4-oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



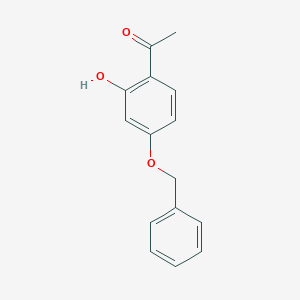
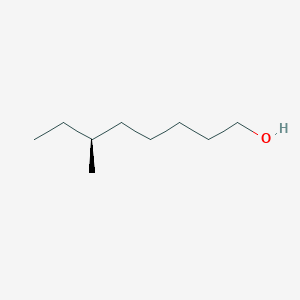
![2-(2-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B19695.png)
